(R)-1-Boc-3-(azidomethyl)piperidine
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Overview
Description
®-TERT-BUTYL 3-(AZIDOMETHYL)PIPERIDINE-1-CARBOXYLATE is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of ®-TERT-BUTYL 3-(AZIDOMETHYL)PIPERIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the use of piperidine derivatives as starting materials, followed by functional group transformations such as azidation and esterification . Industrial production methods often employ catalytic hydrogenation, cyclization, and other advanced organic synthesis techniques to achieve high yields and purity .
Chemical Reactions Analysis
®-TERT-BUTYL 3-(AZIDOMETHYL)PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use hydrogen gas in the presence of a palladium catalyst to convert azides to amines.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
®-TERT-BUTYL 3-(AZIDOMETHYL)PIPERIDINE-1-CARBOXYLATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-TERT-BUTYL 3-(AZIDOMETHYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development .
Comparison with Similar Compounds
®-TERT-BUTYL 3-(AZIDOMETHYL)PIPERIDINE-1-CARBOXYLATE can be compared with other piperidine derivatives such as:
Piperidine-3-carboxylate: Used in chiral optimization and drug design.
2-Piperidinone: A key intermediate in the synthesis of pharmaceuticals and natural products.
Icaridin: An insect repellent with a piperidine core structure.
The uniqueness of ®-TERT-BUTYL 3-(AZIDOMETHYL)PIPERIDINE-1-CARBOXYLATE lies in its azido functional group, which provides versatility in chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H20N4O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(azidomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
BAEVCCYGRQSYIU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CN=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-] |
Origin of Product |
United States |
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